Superior Induction of Broad 'Epitope Spreading' vs. Non-Responders
Tertomotide (GV1001) vaccination in lung cancer patients induced extensive 'epitope spreading', a critical immunological phenomenon where T-cell responses develop against multiple novel hTERT epitopes beyond the vaccine's own sequence. This was observed exclusively in patients who achieved a clinical response. In contrast, patients who generated an immune response to GV1001 but did not experience clinical benefit failed to exhibit this intramolecular epitope spreading [1]. This distinction is a key differentiator from other peptide vaccines where such broad, clinically-linked epitope spreading has not been similarly demonstrated.
| Evidence Dimension | Induction of T-cell responses to novel hTERT epitopes (epitope spreading) |
|---|---|
| Target Compound Data | Extensive epitope spreading detected in multiple clinically responding patients. |
| Comparator Or Baseline | Absent in patients with an immunological response but no clinical benefit (clinical non-responders). |
| Quantified Difference | Presence vs. complete absence of detectable intramolecular epitope spreading between groups. |
| Conditions | Ex vivo immunological analysis of CD4+ T-cell clones from a lung cancer patient in complete remission after GV1001 vaccination, compared to clinical non-responders from the same trial [1]. |
Why This Matters
For scientific selection, this evidence demonstrates that Tertomotide's unique ability to induce broad, 'epitope-spread' immunity is directly linked to clinical response, a differentiating functional outcome not reported for other hTERT peptides like Vx-001 or UV1.
- [1] Inderberg-Suso EM, et al. Widespread CD4+ T-cell reactivity to novel hTERT epitopes following vaccination of cancer patients with a single hTERT peptide GV1001. Oncoimmunology. 2012 Aug 1;1(5):670-686. PMID: 3429571. View Source
